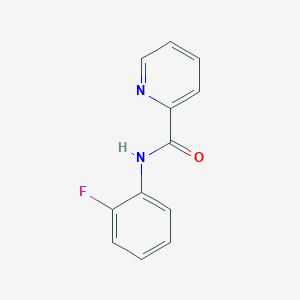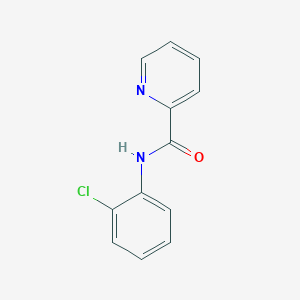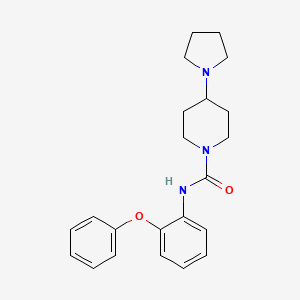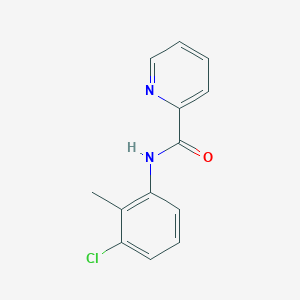
N-(2-Fluorophenyl)picolinamide
Vue d'ensemble
Description
N-(2-Fluorophenyl)picolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a fluorine atom attached to the phenyl ring and a picolinamide moiety
Applications De Recherche Scientifique
N-(2-Fluorophenyl)picolinamide has several scientific research applications:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-Fluorophenyl)picolinamide can be synthesized through several methods. One common approach involves the copper-catalyzed ortho-monofluorination of aniline derivatives using Selectfluor, copper acetate, and acetic acid . The reaction proceeds via an electrophilic process, with the position selectivity controlled by the bidentate coordination of picolinic acid amides with copper .
Another method involves microwave-assisted copper-catalyzed diaryletherification. This method uses copper iodide and this compound as catalysts, with potassium phosphate in acetonitrile under microwave irradiation . This approach is advantageous due to its operational simplicity, rapid heating, shorter reaction times, and higher chemical yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned copper-catalyzed reactions. The use of microwave-assisted catalysis is particularly favored in industrial settings due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Fluorophenyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include Selectfluor for fluorination, copper catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the copper-catalyzed diaryletherification reaction produces bioactive prenylated diresorcinols .
Mécanisme D'action
The mechanism of action of N-(2-Fluorophenyl)picolinamide involves its role as a ligand in copper-catalyzed reactions. The bidentate coordination of the picolinamide moiety with copper enhances the redox properties of the metal center, facilitating efficient coupling reactions . The fluorine atom’s presence also influences the compound’s reactivity and selectivity in these reactions .
Comparaison Avec Des Composés Similaires
N-(2-Fluorophenyl)picolinamide can be compared with other picolinamide derivatives, such as:
- N-(2-Chlorophenyl)picolinamide
- N-(2-Bromophenyl)picolinamide
- N-(2-Iodophenyl)picolinamide
These compounds share similar structural features but differ in the halogen atom attached to the phenyl ring. The presence of different halogens affects their reactivity, selectivity, and applications. This compound is unique due to the specific influence of the fluorine atom on its chemical properties and applications .
Propriétés
IUPAC Name |
N-(2-fluorophenyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-9-5-1-2-6-10(9)15-12(16)11-7-3-4-8-14-11/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQOFSCVWHUZLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B7646127.png)

![[4-(Pyridine-3-carbonyloxymethyl)phenyl]methyl pyridine-3-carboxylate](/img/structure/B7646163.png)
![3-[4-[(Z)-(4-oxochromen-3-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7646168.png)
![5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B7646177.png)
![N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646182.png)
![N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646187.png)


![1-[(2-Methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7646204.png)
